2-Benzyl-2H-1,2,3-triazol-4-amine
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Overview
Description
2-Benzyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is known for its stability and versatility, making it a valuable component in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2H-1,2,3-triazol-4-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, producing the desired triazole compound in high yields. The reaction conditions generally include the use of copper(I) salts, such as copper(I) bromide, and a suitable ligand to stabilize the copper(I) species. The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of continuous flow technology also minimizes the risk of hazardous by-products and improves the overall safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-1,2,3-triazol-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole
- 2-Phenyl-2H-1,2,3-triazol-4-amine
- 1-Phenyl-1H-1,2,3-triazole
Uniqueness
2-Benzyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 2-position of the triazole ring enhances its stability and reactivity compared to other triazole derivatives. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-benzyltriazol-4-amine |
InChI |
InChI=1S/C9H10N4/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,10,12) |
InChI Key |
XYUDLAIPPDWQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=CC(=N2)N |
Origin of Product |
United States |
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